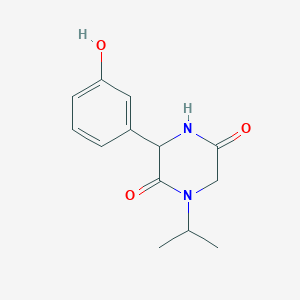
3-(3-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione is a chemical compound with a unique structure that includes a hydroxyphenyl group and an isopropylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione typically involves the reaction of 3-hydroxybenzaldehyde with isopropylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Formation of 3-(3-oxophenyl)-1-isopropylpiperazine-2,5-dione.
Reduction: Formation of 3-(3-hydroxyphenyl)-1-isopropylpiperazine-2,5-diol.
Substitution: Formation of 3-(3-halophenyl)-1-isopropylpiperazine-2,5-dione.
Scientific Research Applications
3-(3-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and influencing biological processes.
Pathways Involved: It can affect pathways related to oxidative stress, inflammation, and cellular signaling, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
3-(3-Hydroxyphenyl)propionic acid: Shares the hydroxyphenyl group but differs in the rest of the structure.
1-Phenylpiperazine: Similar piperazine ring but lacks the hydroxyphenyl group.
4-(4-Hydroxyphenyl)-but-3-en-2-one: Contains a hydroxyphenyl group but has a different overall structure.
Uniqueness: 3-(3-Hydroxyphenyl)-1-isopropylpiperazine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-1-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-7-11(17)14-12(13(15)18)9-4-3-5-10(16)6-9/h3-6,8,12,16H,7H2,1-2H3,(H,14,17) |
InChI Key |
BNEJXCPRQZPULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=O)NC(C1=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















